molecular formula C17H19N3O2S B2939421 (E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine CAS No. 380192-46-1

(E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine

Cat. No.: B2939421
CAS No.: 380192-46-1
M. Wt: 329.42
InChI Key: BLKMRKLFRDZDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyridinyl group and a styrylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Addition of the Styrylsulfonyl Group: The styrylsulfonyl group can be added through a sulfonylation reaction, where a styrene derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-2-yl)piperazine: Lacks the styrylsulfonyl group, which may affect its reactivity and applications.

    4-(styrylsulfonyl)piperazine: Lacks the pyridinyl group, which may influence its biological activity and chemical properties.

Uniqueness

(E)-1-(pyridin-2-yl)-4-(styrylsulfonyl)piperazine is unique due to the presence of both the pyridinyl and styrylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-23(22,15-9-16-6-2-1-3-7-16)20-13-11-19(12-14-20)17-8-4-5-10-18-17/h1-10,15H,11-14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMRKLFRDZDAL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.